1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is an aromatic heterocyclic compound . It contains a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . The molecular formula is C9H12N4O .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is based on a pyrazolo[3,4-d]pyrimidine core. This core is a fused nitrogen-containing heterocyclic ring system . The average mass of the molecule is 192.218 Da, and the monoisotopic mass is 192.101105 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” are not explicitly detailed in the available resources. The molecular formula is C9H12N4O, and the average mass is 192.218 Da .Scientific Research Applications
Adenosine Receptor Affinity and Synthesis
Pyrazolo[3,4-d]pyrimidines, such as 1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, are known for exhibiting affinity to A1 adenosine receptors. A study synthesized analogues of this compound and tested them for A1 adenosine receptor affinity using a binding assay. The research highlighted the influence of different substituents on receptor affinity, indicating potential applications in medicinal chemistry (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Effects in Cancer Cells
Another study focused on pyrazolo[3,4-d]pyrimidine derivatives as antiproliferative and proapoptotic agents against various cancer cells. These compounds were found to inhibit the phosphorylation of Src, an important protein in cancer cell growth, and affect the expression of anti-apoptotic genes. This indicates their potential use in cancer therapeutics (Carraro et al., 2006).
Antimicrobial Applications
A study demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their antimicrobial screening. These compounds showed varying degrees of effectiveness against a range of microorganisms, suggesting their potential application in developing new antimicrobial agents (Sureja & Vadalia, 2017).
Role in Psoriasis Treatment
Research into pyrazolo[3,4-d]pyrimidine derivatives for psoriasis treatment revealed their ability to inhibit FMS-like tyrosine kinase 3 (FLT3), a potential target in psoriasis therapy. A specific derivative exhibited significant antipsoriatic effects in a mouse model, suggesting a new avenue for psoriasis treatment (Li et al., 2016).
Synthesis Techniques and Catalysis
Various studies have explored efficient synthesis techniques for pyrazolo[3,4-d]pyrimidin-4-ones, including microwave-assisted synthesis and solvent-free conditions. These methods not only enhance the synthesis process but also contribute to green chemistry principles by reducing solvent use (Zhang et al., 2022).
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets that also interact with these purine bases.
Mode of Action
Given its structural similarity to adenine and guanine, it is plausible that it may interact with biological targets in a similar manner as these purine bases .
Biochemical Pathways
Given its structural similarity to adenine and guanine, it may be involved in pathways where these purine bases play a crucial role .
Result of Action
Compounds with similar structures have shown various biological activities, including anti-tumor, anti-bacterial, anti-viral, and anti-inflammatory activities .
properties
IUPAC Name |
1-tert-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-9(2,3)13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1-3H3,(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRIVNFFUGROHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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